(5-cyclopropylpyridin-2-yl)boronic acid
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Overview
Description
(5-cyclopropylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring with a cyclopropyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-cyclopropylpyridin-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 5-cyclopropylpyridine can be converted to its boronic acid derivative using bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl2, and a base like potassium acetate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of recyclable catalysts and solvents can also be integrated into the process to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-cyclopropylpyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: Boronic acids react with diols to form boronate esters, which can be used as intermediates in various synthetic applications.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Suzuki–Miyaura Coupling: Biaryl compounds
Oxidation: Alcohols, phenols
Esterification: Boronate esters
Scientific Research Applications
(5-cyclopropylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling to synthesize complex organic molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5-cyclopropylpyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-cyclopropylpyridin-2-yl)boronic acid is unique due to its specific structural features, such as the cyclopropyl group and the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and functional group compatibility in various synthetic applications .
Properties
Molecular Formula |
C8H10BNO2 |
---|---|
Molecular Weight |
162.98 g/mol |
IUPAC Name |
(5-cyclopropylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO2/c11-9(12)8-4-3-7(5-10-8)6-1-2-6/h3-6,11-12H,1-2H2 |
InChI Key |
PRBMQVKDIZJQFA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=C1)C2CC2)(O)O |
Origin of Product |
United States |
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